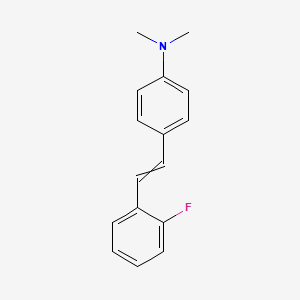
2'-Fluoro-4-dimethylaminostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-4-dimethylaminostilbene is an organic compound that belongs to the stilbene family. Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure. The presence of a fluorine atom at the 2’ position and a dimethylamino group at the 4 position of the stilbene backbone gives this compound unique chemical and physical properties. Stilbenes are known for their applications in various fields, including organic electronics, photonics, and as intermediates in organic synthesis.
Vorbereitungsmethoden
The synthesis of 2’-Fluoro-4-dimethylaminostilbene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods for 2’-Fluoro-4-dimethylaminostilbene may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Analyse Chemischer Reaktionen
2’-Fluoro-4-dimethylaminostilbene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding stilbene oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding stilbene.
Substitution: The fluorine atom in 2’-Fluoro-4-dimethylaminostilbene can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include stilbene oxides, reduced stilbenes, and substituted stilbenes.
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-4-dimethylaminostilbene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research has shown that derivatives of stilbenes, including 2’-Fluoro-4-dimethylaminostilbene, have potential anticancer properties. They are being investigated for their ability to inhibit the growth of cancer cells.
Industry: In the field of organic electronics, stilbenes are used as materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which 2’-Fluoro-4-dimethylaminostilbene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2’-Fluoro-4-dimethylaminostilbene can be compared with other similar compounds, such as:
4’-Fluoro-4-dimethylaminostilbene: This compound has a similar structure but with the fluorine atom at the 4’ position instead of the 2’ position.
Diethylstilbestrol: A synthetic stilbene derivative known for its estrogenic activity.
Trans-4-dimethylaminostilbene: Another stilbene derivative with a similar structure but without the fluorine atom.
The uniqueness of 2’-Fluoro-4-dimethylaminostilbene lies in the specific positioning of the fluorine and dimethylamino groups, which confer distinct chemical and physical properties compared to other stilbene derivatives.
Eigenschaften
CAS-Nummer |
959-73-9 |
|---|---|
Molekularformel |
C16H16FN |
Molekulargewicht |
241.30 g/mol |
IUPAC-Name |
4-[2-(2-fluorophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16FN/c1-18(2)15-11-8-13(9-12-15)7-10-14-5-3-4-6-16(14)17/h3-12H,1-2H3 |
InChI-Schlüssel |
CJPYZTZXCORKJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
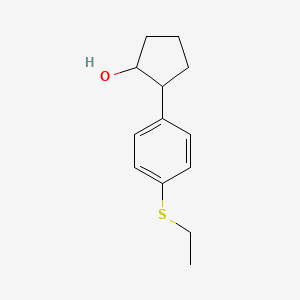
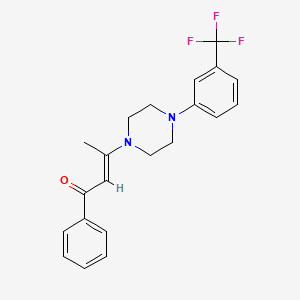
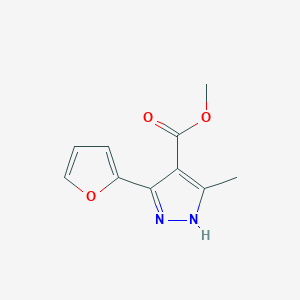
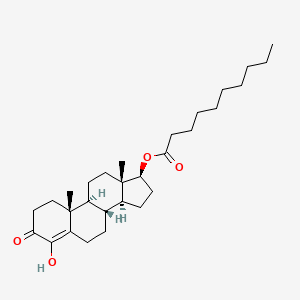
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)

![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)
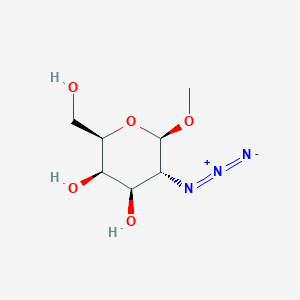
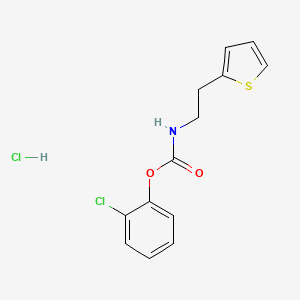
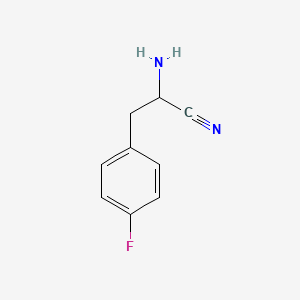

![[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409847.png)
